4-Chloro-2,3,5,6-tetrafluorotoluene
Overview
Description
4-Chloro-2,3,5,6-tetrafluorotoluene is a chemical compound with the molecular formula C7H3ClF4. It is a derivative of toluene where the hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,3,5,6-tetrafluorotoluene can be synthesized through several methods. One common method involves the halogenation of 2,3,5,6-tetrafluorotoluene using chlorine gas under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,5,6-tetrafluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 4-chloro-2,3,5,6-tetrafluorobenzoic acid, while reduction can produce 4-chloro-2,3,5,6-tetrafluorobenzyl alcohol .
Scientific Research Applications
4-Chloro-2,3,5,6-tetrafluorotoluene is utilized in various scientific research fields due to its unique properties:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the creation of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-Chloro-2,3,5,6-tetrafluorotoluene exerts its effects involves interactions with molecular targets and pathways. The compound can act as a precursor to reactive intermediates that participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorotoluene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-fluorotoluene: Contains fewer fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
4-Chloro-2,3,5,6-tetrafluorotoluene is unique due to the presence of both chlorine and multiple fluorine atoms, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
1-chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVAKFLYJORONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579187 | |
Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60903-82-4 | |
Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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